molecular formula C19H24ClN3S B4854514 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4854514
M. Wt: 361.9 g/mol
InChI Key: QWAHKPJYZDGNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allyl group, a chlorobenzyl group, a cyclohexylmethyl group, and a sulfanyl group attached to the triazole ring

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(cyclohexylmethyl)-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3S/c1-2-12-23-18(13-15-8-4-3-5-9-15)21-22-19(23)24-14-16-10-6-7-11-17(16)20/h2,6-7,10-11,15H,1,3-5,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAHKPJYZDGNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a nucleophile.

    Incorporation of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and a Lewis acid catalyst.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using a thiol reagent and a suitable oxidizing agent.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, leading to the formation of substituted derivatives.

    Addition: The allyl group can undergo addition reactions, such as hydroboration or epoxidation, resulting in the formation of various addition products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, nucleophiles like amines or thiols, and catalysts like palladium or platinum.

Scientific Research Applications

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
4-ALLYL-3-[(2-CHLOROBENZYL)SULFANYL]-5-(CYCLOHEXYLMETHYL)-4H-1,2,4-TRIAZOLE

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